molecular formula C28H20Si B172817 Diphenylbis(phenylethynyl)silane CAS No. 18784-61-7

Diphenylbis(phenylethynyl)silane

Cat. No. B172817
CAS RN: 18784-61-7
M. Wt: 384.5 g/mol
InChI Key: BBVOORFIXBLFFX-UHFFFAOYSA-N
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Description

Diphenylbis(phenylethynyl)silane is a chemical compound with the molecular formula C28H20Si . It is a solid at 20 degrees Celsius . The molecule contains a total of 52 bonds, including 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .


Synthesis Analysis

Diphenylbis(phenylethynyl)silane (DPDPES) was synthesized by the Grignard reaction . The Grignard reaction is a common reaction method with mild conditions .


Molecular Structure Analysis

The molecular structure of Diphenylbis(phenylethynyl)silane was characterized by H-NMR . It contains 52 bonds in total; 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .


Chemical Reactions Analysis

The cure kinetics of DPDPES were analyzed using differential scanning calorimetry (DSC) . The cure curves were typically sigmoid shape and cure reactions could be described by an autocatalytic kinetic model by isothermal DSC .


Physical And Chemical Properties Analysis

Diphenylbis(phenylethynyl)silane is a solid at 20 degrees Celsius . It has a molecular weight of 384.55 g/mol . The melting point is between 79.0 to 83.0 °C .

Scientific Research Applications

Organometallic Chemistry

  • Generation of Spirobis[1,2-oxasiletanide] : Diphenylbis((phenylthio)methyl)silane undergoes sequential treatments involving lithium naphthalenide and hexafluoroacetone, leading to the generation of a pentacoordinate silicate with two 1,2-oxasiletanide rings (Kawashima, Naganuma, & Okazaki, 1998).

Chemistry of Carbon-Carbon Bond Formation

  • Zirconocene-Mediated Intramolecular Bond Formation : The interaction of bis(phenylethynyl)silane with Cp2ZrEt2 and H2O/CuCl leads to the formation of 1,4-diphenyl-1,3-butadiene and silacyclobutene derivatives (Xi et al., 1997).

Material Science and Optoelectronics

  • Electron-Transporting Host Materials : Diphenylbis(3-(pyridine-4-yl)phenyl)silane, among others, has been utilized as an electron-transporting host material for high-efficiency phosphorescent organic light-emitting diodes (Sohn et al., 2018).
  • Synthesis for Organic Electroluminescent Devices : 2,5-Diaryl-3,4-diphenylsiloles were synthesized from bis(phenylethynyl)silanes, showing significant potential for use in organic electroluminescent devices (Yamaguchi et al., 2000).
  • Carrier- and Exciton-Confining Device Structure : Diphenylbis[4-(9-carbazoyl)phenyl]silane was used in a highly efficient blue phosphorescent device, demonstrating enhanced efficiency and reduced roll-off (Hung et al., 2011).

Polymer Chemistry

  • Silane-ene and Silane-Acrylate Polymerization : Diphenylsilane showed potential in photopolymerizable mixtures with enes and acrylates, exhibiting low oxygen sensitivity and high conversion rates (El-Roz et al., 2008).

Crystallography

  • Polymorph of Diphenylbis(triphenylsilyl)silane : A new trigonal polymorph of diphenyl­bis(triphenyl­silyl)silane was discovered, expanding the understanding of its crystalline forms (Nordschild, Auner, & Bolte, 2006).

Mechanism of Action

Target of Action

Diphenylbis(phenylethynyl)silane (DPDPES) is a silicon-containing arylacetylenic monomer . The primary target of DPDPES is the chemical reaction it undergoes during the curing process . The curing process involves the transformation of the monomer into a polymer, which is a large molecule composed of repeating subunits .

Mode of Action

DPDPES interacts with its targets through a process known as curing . The curing process is characterized by an autocatalytic kinetic model . This means that the rate of the reaction increases as the reaction proceeds, leading to a self-accelerating effect . The curing process can be described by an autocatalytic kinetic model by isothermal differential scanning calorimetry (DSC) .

Biochemical Pathways

The biochemical pathway involved in the action of DPDPES is the curing process, which involves the transformation of the monomer into a polymer . This process is characterized by an autocatalytic reaction, where the rate of the reaction increases as the reaction proceeds . The curing process of DPDPES is a first-order kinetic reaction .

Pharmacokinetics

The curing kinetics of dpdpes have been investigated using differential scanning calorimetry (dsc), both isothermally at various temperatures and non-isothermally at various heating rates .

Result of Action

The result of the action of DPDPES is the formation of a polymer with high-temperature properties and high char yield . The total conversion of the monomer increases with the increase of temperature and heating rate . This makes DPDPES and its resulting polymers useful in various applications, including biomaterials, optoelectronics, and ceramic precursors .

Action Environment

The action of DPDPES is influenced by environmental factors such as temperature and heating rate . The effect of diffusion is more evident at low temperatures . The curing process is typically carried out under moisture-free and oxygen-free conditions .

Safety and Hazards

Diphenylbis(phenylethynyl)silane may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

diphenyl-bis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVOORFIXBLFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410431
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylbis(phenylethynyl)silane

CAS RN

18784-61-7
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PHENYLETHYNYL)DIPHENYLSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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